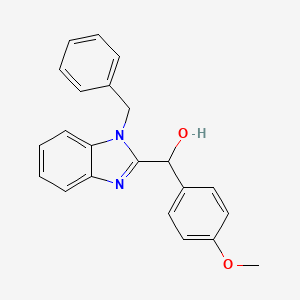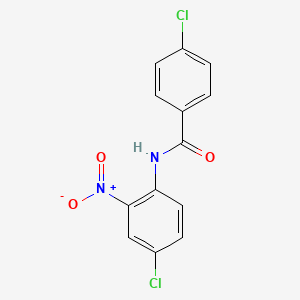![molecular formula C22H19N3O B5132270 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B5132270.png)
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol, also known as MQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been investigated for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
作用機序
The mechanism of action of 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol involves its ability to chelate metal ions, particularly iron and copper, which are essential for the growth and proliferation of cancer cells. By chelating these metal ions, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol disrupts the redox balance of cancer cells, leading to oxidative stress and apoptosis. Additionally, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes, leading to neuroprotection.
Biochemical and Physiological Effects:
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress, and activation of the Nrf2/ARE pathway. Additionally, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to have low toxicity in normal cells, making it a promising candidate for therapeutic applications.
実験室実験の利点と制限
One of the advantages of using 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol in lab experiments is its high purity and low toxicity in normal cells. Additionally, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to be stable under various conditions, making it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
将来の方向性
For the research on 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol include the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the development of novel synthetic methods and analogs of 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol may lead to the discovery of more potent and selective compounds for therapeutic applications. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol may provide insights into its efficacy and safety in humans.
合成法
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol can be synthesized using various methods, including the reaction of 8-hydroxyquinoline with 4-methylbenzaldehyde and 2-pyridinecarboxaldehyde in the presence of a base. Another method involves the reaction of 8-hydroxyquinoline with 4-methylbenzaldehyde and 2-pyridinecarboxylic acid in the presence of a catalyst. These methods have been optimized to yield high purity 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol.
科学的研究の応用
7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been investigated for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Studies have shown that 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol exhibits anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, 7-[(4-methylphenyl)(2-pyridinylamino)methyl]-8-quinolinol has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
7-[(4-methylphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-7-9-17(10-8-15)20(25-19-6-2-3-13-23-19)18-12-11-16-5-4-14-24-21(16)22(18)26/h2-14,20,26H,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKMHIKWIGNKOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3',5'-bis(2-methylphenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B5132199.png)
![2-[(3,4-dichlorophenyl)sulfonyl]-1,4-phenylene bis(4-methylbenzoate)](/img/structure/B5132200.png)
![N-(2-furylmethyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5132207.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5132218.png)

![2-chloro-N-{3-[N-(4-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5132241.png)
![2-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-benzyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5132244.png)

![6-ethyl-2-(ethylthio)-6-methyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5132259.png)

![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(imidazo[1,2-a]pyridin-2-ylmethyl)propanamide trifluoroacetate](/img/structure/B5132274.png)
![N-(4-bromo-2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5132281.png)
![4-[2-(4-hydroxy-3-methoxybenzoyl)carbonohydrazonoyl]phenyl 3-methylbenzoate](/img/structure/B5132288.png)